NSC357287

Übersicht

Beschreibung

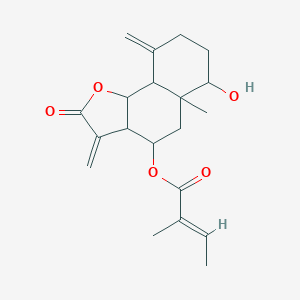

(6-hydroxy-5a-methyl-3,9-dimethylidene-2-oxo-3a,4,5,6,7,8,9a,9b-octahydrobenzogbenzofuran-4-yl) (E)-2-methylbut-2-enoate is a complex organic compound with the molecular formula C20H26O5 and a molecular weight of 346.4 g/mol . This compound is characterized by its intricate structure, which includes multiple functional groups such as hydroxyl, methylidene, and oxo groups. It is used in various scientific research applications due to its unique chemical properties.

Wissenschaftliche Forschungsanwendungen

(6-hydroxy-5a-methyl-3,9-dimethylidene-2-oxo-3a,4,5,6,7,8,9a,9b-octahydrobenzogbenzofuran-4-yl) (E)-2-methylbut-2-enoate has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry and for studying reaction mechanisms.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Industry: Utilized in the development of new materials or as a precursor in the synthesis of more complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented. It is typically produced in research laboratories for specific scientific studies rather than on an industrial scale. The production process would involve standard organic synthesis techniques, including purification steps like recrystallization or chromatography to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

(6-hydroxy-5a-methyl-3,9-dimethylidene-2-oxo-3a,4,5,6,7,8,9a,9b-octahydrobenzogbenzofuran-4-yl) (E)-2-methylbut-2-enoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The oxo group can be reduced to a hydroxyl group.

Substitution: The methylidene groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the oxo group would yield a secondary alcohol.

Wirkmechanismus

The mechanism of action of (6-hydroxy-5a-methyl-3,9-dimethylidene-2-oxo-3a,4,5,6,7,8,9a,9b-octahydrobenzogbenzofuran-4-yl) (E)-2-methylbut-2-enoate is not well-understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The pathways involved may include modulation of oxidative stress, inhibition of specific enzymes, or interaction with cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (6-hydroxy-5a-methyl-3,9-dimethylidene-2-oxo-3a,4,5,6,7,8,9a,9b-octahydrobenzogbenzofuran-4-yl) (E)-2-methylbut-2-enoate : The compound itself.

- Other Benzofuran Derivatives : Compounds with similar benzofuran structures but different substituents.

Uniqueness

The uniqueness of (6-hydroxy-5a-methyl-3,9-dimethylidene-2-oxo-3a,4,5,6,7,8,9a,9b-octahydrobenzogbenzofuran-4-yl) (E)-2-methylbut-2-enoate lies in its specific combination of functional groups and its potential biological activities. Compared to other benzofuran derivatives, it may exhibit distinct chemical reactivity and biological effects due to its unique structure.

Biologische Aktivität

8beta-Tigloyloxyreynosin is a complex organic compound derived from the plant genus Reynosia. It has garnered attention in pharmacological research due to its significant biological activities, which include antimicrobial, anti-inflammatory, and potential anticancer properties. This article delves into the biological activities of 8beta-Tigloyloxyreynosin, supported by research findings and case studies.

Chemical Structure and Properties

8beta-Tigloyloxyreynosin features a unique tigloyloxy functional group, contributing to its distinctive chemical properties. The molecular formula is , with a molecular weight of 346.4 g/mol. The compound's structure includes multiple rings and functional groups typical of sesquiterpenes, which are known for their diverse biological activities.

Biological Activities

1. Antimicrobial Activity

Preliminary studies indicate that 8beta-Tigloyloxyreynosin exhibits notable antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, demonstrating potential as a natural antimicrobial agent.

2. Anti-inflammatory Effects

Research has highlighted the compound's ability to modulate inflammatory pathways. It may inhibit pro-inflammatory cytokines and enzymes, suggesting its utility in treating inflammatory diseases.

3. Anticancer Potential

Emerging evidence suggests that 8beta-Tigloyloxyreynosin may have anticancer properties. Studies are underway to explore its effects on cancer cell lines, focusing on mechanisms such as apoptosis induction and cell cycle arrest.

The precise mechanism of action for 8beta-Tigloyloxyreynosin remains to be fully elucidated; however, it is believed to interact with specific molecular targets within cells. Potential pathways include:

- Modulation of oxidative stress: The compound may influence oxidative stress levels, which are critical in various disease processes.

- Inhibition of specific enzymes: It could inhibit enzymes involved in inflammation and cancer progression.

- Interaction with cellular signaling pathways: These interactions may alter cellular responses to stressors or growth signals.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 8beta-Tigloyloxyreynosin, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Reynosisin | Lacks tigloyloxy group | Primarily studied for anti-inflammatory effects |

| Tigloyloxysolanol | Contains tigloyloxyl group | Noted for antifungal activity |

| Beta-reynosin | Similar core structure | Exhibits different antimicrobial spectrum |

The specific tigloyloxyl modification in 8beta-Tigloyloxyreynosin enhances its biological activities compared to these similar compounds.

Case Studies and Research Findings

Several case studies have explored the biological activity of 8beta-Tigloyloxyreynosin:

- Antimicrobial Study : A study demonstrated that 8beta-Tigloyloxyreynosin inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as an alternative antimicrobial agent in clinical settings.

- Anti-inflammatory Research : In vitro assays revealed that the compound reduced levels of tumor necrosis factor-alpha (TNF-α) in macrophage cultures, indicating its potential role in managing inflammatory conditions.

- Cancer Cell Line Investigation : Preliminary results from studies on human cancer cell lines suggest that 8beta-Tigloyloxyreynosin induces apoptosis through caspase activation, highlighting its potential as a therapeutic agent in oncology.

Eigenschaften

IUPAC Name |

(6-hydroxy-5a-methyl-3,9-dimethylidene-2-oxo-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g][1]benzofuran-4-yl) (E)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O5/c1-6-10(2)18(22)24-13-9-20(5)14(21)8-7-11(3)16(20)17-15(13)12(4)19(23)25-17/h6,13-17,21H,3-4,7-9H2,1-2,5H3/b10-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDDKULNHLFGRDK-UXBLZVDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CC2(C(CCC(=C)C2C3C1C(=C)C(=O)O3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)OC1CC2(C(CCC(=C)C2C3C1C(=C)C(=O)O3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40420460 | |

| Record name | NSC357287 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80368-31-6 | |

| Record name | NSC357287 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=357287 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC357287 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.